Ethyl 4-cyano-3-methylbut-3-enoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 153.18 g/mol. It features a cyano group (-CN) and an ester functional group, which contribute to its reactivity and versatility in various chemical applications. This compound is classified as a hazardous substance, indicated by the GHS07 pictogram and the signal word "Warning" due to its potential health risks.
Ethyl 4-cyano-3-methylbut-3-enoate is sourced from various chemical suppliers and databases, including BenchChem and PubChem. It falls under the category of organic compounds, specifically those containing both cyano and ester functionalities, making it a valuable intermediate in organic synthesis.
The synthesis of ethyl 4-cyano-3-methylbut-3-enoate can be achieved through several methods:
The choice of catalyst and reaction conditions in these methods are optimized for high yields and purity. Continuous flow reactors are often employed in industrial settings to enhance efficiency and scalability of production processes.
Ethyl 4-cyano-3-methylbut-3-enoate has a distinct molecular structure characterized by:
InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3
CCOC(=O)CC(C)=CC#N
These structural features contribute to its reactivity and potential applications in organic synthesis.
The compound's molecular weight is approximately 153.18 g/mol, with a boiling point that varies based on concentration and environmental conditions.
Ethyl 4-cyano-3-methylbut-3-enoate participates in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block in organic synthesis, allowing for the creation of more complex molecules.
The mechanisms by which ethyl 4-cyano-3-methylbut-3-enoate exerts its effects vary depending on the specific reaction it undergoes:
Data regarding specific molecular targets involved in these mechanisms are still being explored.
Ethyl 4-cyano-3-methylbut-3-enoate is typically a liquid at room temperature. Its physical properties include:
The compound exhibits notable chemical properties due to its functional groups:
Ethyl 4-cyano-3-methylbut-3-enoate has diverse applications across several fields:
CAS No.: 1902954-60-2
CAS No.: 142-18-7
CAS No.: 22756-36-1
CAS No.: 76663-30-4
CAS No.: